molecular formula C12H26 B14546418 2,4,6,6-Tetramethyloctane CAS No. 62199-38-6

2,4,6,6-Tetramethyloctane

Cat. No.: B14546418
CAS No.: 62199-38-6
M. Wt: 170.33 g/mol
InChI Key: VVEPRQWGSASPPP-UHFFFAOYSA-N
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Description

2,4,6,6-Tetramethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of additional carbon atoms attached. This compound is part of a larger family of hydrocarbons, which are compounds made up of hydrogen and carbon atoms. The structure of this compound includes four methyl groups attached to the main octane chain, specifically at the 2nd, 4th, and 6th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,6-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups. This can be done using Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbon molecules into smaller, branched alkanes. Catalysts such as zeolites are often used to facilitate these reactions under high temperatures and pressures. The resulting mixture is then separated and purified to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6,6-Tetramethyloctane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups. Halogenation, for example, can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of UV light or heat.

Major Products Formed

    Oxidation: Alcohols, aldehydes, or carboxylic acids.

    Reduction: Alkanes or alkenes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,4,6,6-Tetramethyloctane has various applications in scientific research, including:

    Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions. Its unique branching makes it a useful model for understanding the behavior of branched alkanes.

    Biology: It can be used in studies involving lipid metabolism and the effects of branched hydrocarbons on biological membranes.

    Medicine: Research into its potential as a solvent or carrier for drug delivery systems is ongoing.

    Industry: It is used in the formulation of specialty fuels and lubricants due to its high stability and low reactivity.

Mechanism of Action

The mechanism of action of 2,4,6,6-Tetramethyloctane primarily involves its interactions with other molecules through van der Waals forces. As a non-polar hydrocarbon, it does not readily participate in hydrogen bonding or ionic interactions. Its effects are largely due to its physical properties, such as its ability to dissolve non-polar substances and its role as a hydrophobic agent in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,6-Tetramethyloctane
  • 2,2,3,6-Tetramethyloctane
  • 2,2,4,4-Tetramethyloctane

Uniqueness

2,4,6,6-Tetramethyloctane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity patterns. Its unique structure makes it a valuable compound for studying the effects of branching on hydrocarbon behavior.

Properties

CAS No.

62199-38-6

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,4,6,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-12(5,6)9-11(4)8-10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

VVEPRQWGSASPPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)CC(C)C

Origin of Product

United States

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